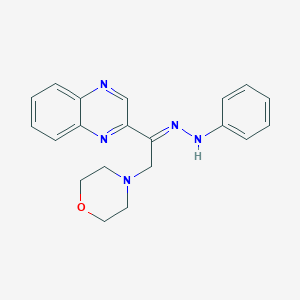![molecular formula C15H16BrN5O2 B282240 Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282240.png)
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate, also known as BRD0705, is a small molecule compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively researched. In
作用機序
The mechanism of action of Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it has been proposed that it acts as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate may disrupt these processes and lead to the observed effects in cancer, neurology, and immunology.
Biochemical and Physiological Effects:
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and improvement of memory and cognitive function. These effects have been observed in vitro and in animal models, but further studies are needed to determine the safety and efficacy of Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate in humans.
実験室実験の利点と制限
The advantages of using Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments include its high purity and yield, as well as its potential for use in various scientific research applications. However, the limitations include the need for further studies to determine its safety and efficacy in humans, as well as the potential for off-target effects and toxicity.
将来の方向性
There are many future directions for the study of Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate, including further studies on its mechanism of action, safety, and efficacy in humans. Additionally, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate could be used in combination with other drugs or therapies to enhance its effects or reduce toxicity. Further studies could also explore the potential use of Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate in other scientific research applications, such as infectious diseases, metabolic disorders, and cardiovascular diseases.
In conclusion, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is a small molecule compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further studies are needed to determine its safety and efficacy in humans, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate shows great potential for use in various scientific research applications.
合成法
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been synthesized using a variety of methods, including the reaction of 3-bromoaniline with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate, followed by the reaction with isopropyl chloroformate and sodium azide. Another method involves the reaction of 3-bromoaniline with 4,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-5,7-dione, followed by the reaction with methyl isocyanate and isopropyl chloroformate. Both methods have been reported to yield Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate with high purity and yield.
科学的研究の応用
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential use in various scientific research applications, including cancer research, neurology, and immunology. In cancer research, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In neurology, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. In immunology, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C15H16BrN5O2 |
|---|---|
分子量 |
378.22 g/mol |
IUPAC名 |
propan-2-yl 7-(3-bromophenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16BrN5O2/c1-8(2)23-14(22)12-9(3)17-15-18-19-20-21(15)13(12)10-5-4-6-11(16)7-10/h4-8,13H,1-3H3,(H,17,18,20) |
InChIキー |
YSRGMAKDQJLTTQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)Br)C(=O)OC(C)C |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)Br)C(=O)OC(C)C |
正規SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B282161.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)


![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)